(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride
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Overview
Description
(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methyl groups, a piperidine ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives under controlled conditions.
Substitution Reactions:
Piperidine Ring Formation: The piperidine ring is synthesized via cyclization reactions involving suitable amine precursors.
Coupling Reactions: The pyrimidine and piperidine rings are coupled through nucleophilic substitution reactions, often using catalysts to enhance the reaction efficiency.
Formation of Methanamine Group: The methanamine group is introduced through reductive amination reactions involving formaldehyde and ammonia or amine derivatives.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrimidine ring or the piperidine ring, leading to partially or fully reduced derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, forming a range of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Ammonia, primary and secondary amines, thiols, alkoxides.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, reduced piperidine compounds, and oxidized methanamine derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms in cells.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanol
- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)ethanamine
- (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)propylamine
Uniqueness
Compared to similar compounds, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methanamine group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4.ClH/c1-8-7-14-11(15-10(8)12)16-4-2-9(6-13)3-5-16;/h7,9H,2-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGIFIPIWNJSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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